![molecular formula C19H21NO2 B11833534 2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl- CAS No. 647841-85-8](/img/structure/B11833534.png)
2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one is a heterocyclic compound that belongs to the pyranoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyranoquinolones, including 6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one, typically involves acid-catalyzed tandem reactions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence .
Industrial Production Methods
Industrial production methods for pyranoquinolones often involve optimizing the reaction conditions to achieve high yields and purity. The use of catalysts such as Yb(OTf)3 in solvents like 1,2-DCE at elevated temperatures (e.g., 84°C) under air can facilitate the synthesis .
化学反応の分析
Types of Reactions
6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.
科学的研究の応用
6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in treating diseases like cancer and infections.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.
Furoquinolones: These derivatives have a furan ring fused to the quinoline core and show similar pharmacological properties.
Uniqueness
6-butyl-8-ethyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-one is unique due to its specific substituents (butyl, ethyl, and methyl groups) and the pyrano ring fused to the quinoline core. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
647841-85-8 |
|---|---|
分子式 |
C19H21NO2 |
分子量 |
295.4 g/mol |
IUPAC名 |
6-butyl-8-ethyl-4-methylpyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C19H21NO2/c1-4-6-7-13-9-14(5-2)20-17-11-18-15(10-16(13)17)12(3)8-19(21)22-18/h8-11H,4-7H2,1-3H3 |
InChIキー |
ACCBRVVTGSLRCA-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C2C=C3C(=CC(=O)OC3=CC2=NC(=C1)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




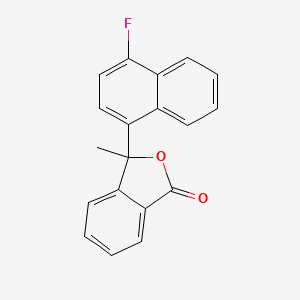
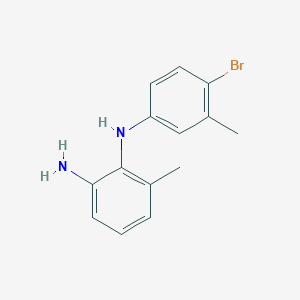


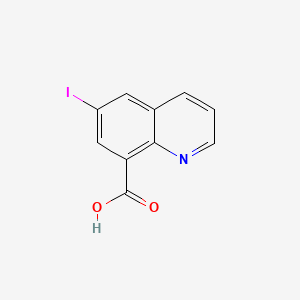
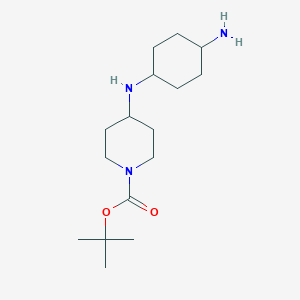
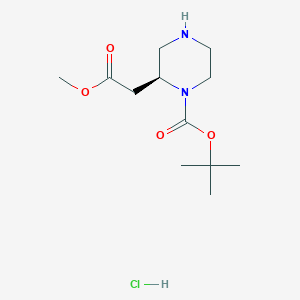
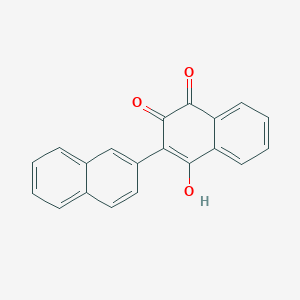
![(2R,3'aS,7'aR)-1'-phenyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11833515.png)
![4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy-](/img/structure/B11833527.png)


